4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE
Overview
Description
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE is a complex organic compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant bioactive properties, including antitumor, antiviral, and antibacterial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE typically involves the cyclization of 2-isocyanobiaryls. One common method includes the use of tert-butyl peroxybenzoate (TBPB) as the sole oxidant under metal-free conditions . Another approach involves the Ritter reaction, which uses 2-methyl-1-phenylcyclohexanol and nitriles to form the desired phenanthridine derivatives .
Industrial Production Methods
Industrial production of this compound may leverage large-scale cyclization reactions, optimizing conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBPB.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: tert-butyl peroxybenzoate (TBPB) under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridine derivatives, which can exhibit different bioactive properties depending on the nature of the substituents.
Scientific Research Applications
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antitumor and antiviral agent due to its phenanthridine core.
Medicine: Investigated for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in the development of materials with significant optical and electronic properties.
Mechanism of Action
The mechanism of action of 4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A simpler analog with similar bioactive properties.
9,10-Benzophenanthridine: Another related compound with a different substitution pattern.
Phenanthridinone: Known for its wide range of pharmacological actions.
Uniqueness
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and hexahydrobenzo structure differentiate it from other phenanthridine derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4a-methyl-6-methylsulfanyl-2,3,4,12c-tetrahydro-1H-benzo[k]phenanthridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-19-12-6-5-9-16(19)17-14-8-4-3-7-13(14)10-11-15(17)18(20-19)21-2/h3-4,7-8,10-11,16H,5-6,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVMDJVQMGWFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C3=C(C=CC4=CC=CC=C43)C(=N2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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